

Spectroscopic Profile of 3-Cyclopropylpropan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyclopropylpropan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, **3-Cyclopropylpropan-1-ol**. The unique structural combination of a cyclopropyl ring and a primary alcohol functional group imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols, to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Cyclopropylpropan-1-ol** ($C_6H_{12}O$, Exact Mass: 100.0888 g/mol).^[1] Due to the limited availability of complete, experimentally verified spectra in public databases, the following data is a combination of predicted values and characteristic ranges derived from spectroscopic principles and data from similar compounds.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.6	Triplet	2H	-CH ₂ -OH
~1.5	Multiplet	2H	-CH ₂ -CH ₂ OH
~1.2	Multiplet	2H	Cyclopropyl-CH ₂ -
~0.6-0.8	Multiplet	1H	Cyclopropyl-CH
~0.0-0.4	Multiplet	4H	Cyclopropyl-CH ₂

Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~62-64	-CH ₂ -OH
~35-37	-CH ₂ -CH ₂ OH
~32-34	Cyclopropyl-CH ₂ -
~8-10	Cyclopropyl-CH
~3-5	Cyclopropyl-CH ₂

Table 3: IR Spectroscopic Data (Characteristic Absorptions)

Wavenumber (cm ⁻¹)	Functional Group	Description
3400-3200	O-H	Strong, Broad
3080-3000	C-H (cyclopropyl)	Medium
2950-2850	C-H (alkyl)	Strong
1050-1000	C-O	Strong

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion
100.0888	[M] ⁺ (Molecular Ion)
82.0782	[M-H ₂ O] ⁺
69.0704	[M-CH ₂ OH] ⁺
57.0704	[C ₄ H ₉] ⁺
41.0391	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of a Liquid Alcohol

- **Sample Preparation:** A small amount of the neat liquid sample of **3-Cyclopropylpropan-1-ol** is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The concentration is typically between 1-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **¹H NMR Acquisition:** A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain the ¹³C NMR spectrum, resulting in singlets for each unique carbon environment. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often necessary. DEPT (Distortionless Enhancement

by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.^{[2][3][4]}

- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR of a Liquid Alcohol

- **Sample Preparation:** A single drop of the neat liquid **3-Cyclopropylpropan-1-ol** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

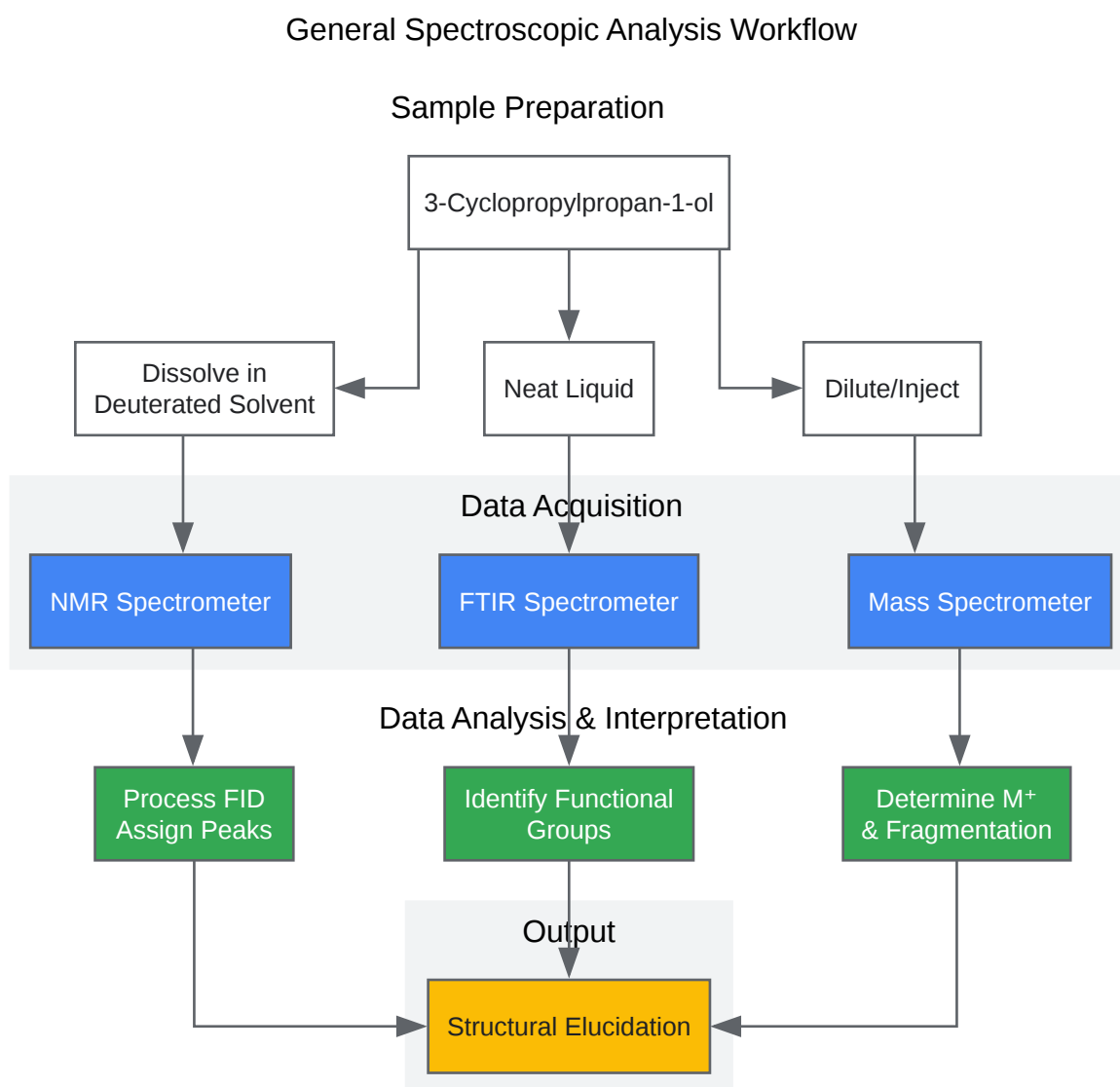
Electron Ionization (EI)-Mass Spectrometry of a Liquid Alcohol

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[5]

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Cyclopropylpropan-1-ol**.



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Caption: Workflow for Spectroscopic Analysis.

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